5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate

Catalog No.
S13076503
CAS No.
583873-03-4
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate

CAS Number

583873-03-4

Product Name

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate

IUPAC Name

5-(N-ethyl-4-formylanilino)pentyl prop-2-enoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-3-17(20)21-13-7-5-6-12-18(4-2)16-10-8-15(14-19)9-11-16/h3,8-11,14H,1,4-7,12-13H2,2H3

InChI Key

YBZSUBHFUJMOTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCOC(=O)C=C)C1=CC=C(C=C1)C=O

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is a chemical compound characterized by its unique structural features, which include an ethyl group, a formylphenyl moiety, and a prop-2-enoate functional group. The molecular formula for this compound is C_{15}H_{19}N O_{3}, and it has a molecular weight of approximately 273.32 g/mol. The compound's structure can be visualized as containing an ethyl group attached to an amine that is further connected to a pentyl chain and a prop-2-enoate group, making it a part of the larger class of compounds known as esters.

Typical of esters and amines. These include:

  • Esterification: The reaction of the carboxylic acid part of the prop-2-enoate with alcohols can lead to the formation of new esters.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding alcohol and acid.
  • Amination: The amine component can react with electrophiles, leading to the formation of substituted amines.

These reactions are significant for modifying the compound's properties or synthesizing derivatives for specific applications.

The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate typically involves several steps:

  • Formation of Ethyl(4-formylphenyl)amine: This can be achieved by reacting 4-formylphenol with ethylamine under suitable conditions.
  • Preparation of Prop-2-enoic Acid Derivative: Prop-2-enoic acid can be reacted with an alcohol or another amine to form an ester.
  • Coupling Reaction: The ethyl(4-formylphenyl)amine is then coupled with the prepared prop-2-enoate under conditions that promote amide bond formation.

These reactions may require catalysts or specific solvents to enhance yields and selectivity.

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor for developing novel drugs targeting specific diseases.
  • Material Science: Its unique properties could be harnessed in creating polymers or coatings with enhanced characteristics.
  • Chemical Intermediates: It may act as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate would focus on its binding affinity with biological targets such as receptors or enzymes. Techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or mass spectrometry could be employed to investigate these interactions. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-EthylanilineC_{10}H_{13}NSimple amine structure without ester functionality
4-(Dimethylamino)benzaldehydeC_{9}H_{11}N OContains formyl group; used in dye synthesis
Ethyl 4-(aminophenyl)butanoateC_{13}H_{17}N O_{2}Similar ester structure but different alkane chain

Uniqueness

The uniqueness of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate lies in its combination of an ethylene-based side chain and a formamide functionality, which may confer distinct reactivity and biological activity compared to other similar compounds. Its specific arrangement could lead to unique interactions in biological systems, making it a candidate for further research in medicinal chemistry and material sciences.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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